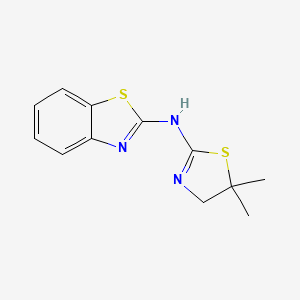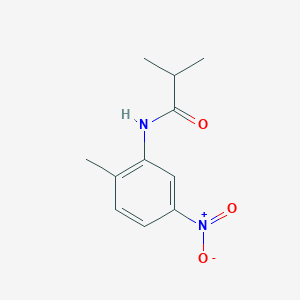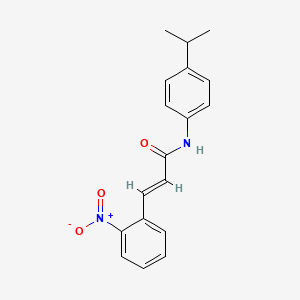
2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the isoindoline family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that this compound targets specific signaling pathways that are involved in cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline. One potential direction is to investigate the molecular targets and signaling pathways that are involved in the anti-cancer activity of this compound. Additionally, further studies are needed to optimize the synthesis method of this compound to improve its yield and purity. Another potential direction is to explore the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Overall, the research on 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline holds great promise for the development of novel cancer therapeutics and other disease treatments.
Synthesis Methods
The synthesis of 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline involves several steps. The first step is the preparation of 3-chloro-4-methoxyaniline, which is then reacted with 2,3-dimethylsuccinic anhydride to obtain the corresponding isoindoline derivative. The final product is obtained by demethylation of the methoxy group using boron tribromide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11-6-13-9-19(10-14(13)7-12(11)2)15-4-5-17(20-3)16(18)8-15/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAJTBNGNUSCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC(=C(C=C3)OC)Cl)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)

![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)


![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)

![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)
